molecular formula C27H19NO2 B5188395 2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione

2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B5188395
M. Wt: 389.4 g/mol
InChI Key: JWXVSXZOLMWMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione, commonly known as Meldrum's acid, is an organic compound that has been extensively studied for its chemical and biological properties. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a Michael acceptor in some reactions, which involves the addition of a nucleophile to the carbon-carbon double bond in the molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Meldrum's acid. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Meldrum's acid in laboratory experiments is its versatility as a reagent. It can be used in a wide range of reactions and is relatively easy to handle. However, one limitation is that it can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are numerous future directions for research on Meldrum's acid. One potential area of study is the development of new synthetic methods using Meldrum's acid as a reagent. Another area of interest is the investigation of its potential use in the synthesis of new pharmaceuticals and natural products. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

Meldrum's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via a dehydration and condensation process to form the final product.

Scientific Research Applications

Meldrum's acid has found numerous applications in scientific research, particularly in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions including esterification, amidation, and condensation reactions. It has also been used in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

2-[(5-methyl-1,2-diphenylpyrrol-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO2/c1-18-16-20(17-24-26(29)22-14-8-9-15-23(22)27(24)30)25(19-10-4-2-5-11-19)28(18)21-12-6-3-7-13-21/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVSXZOLMWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,2-diphenylpyrrol-3-yl)methylidene]indene-1,3-dione

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